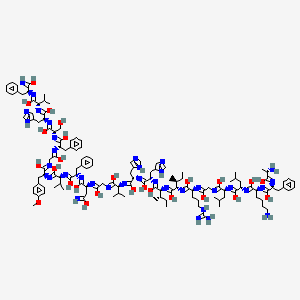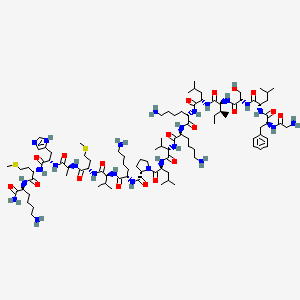
Clavanin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Clavanin D is a natural product found in Styela clava with data available.
Scientific Research Applications
Antibacterial and Antimicrobial Properties
Clavanin peptides, including Clavanin D, demonstrate significant antibacterial and antimicrobial properties. Studies have highlighted their effectiveness against a variety of pathogens. Clavanin A, a closely related peptide, has been shown to disrupt bacterial membranes, thereby lysing bacterial cells at concentrations corresponding to its minimum inhibitory concentration (MIC) (Silva et al., 2016). Additionally, Clavanin A has demonstrated improved outcomes in complications from different bacterial infections, showing effectiveness against both Gram-positive and Gram-negative bacteria without cytotoxic activities against mammalian cells (Silva et al., 2014).
Interaction with Membranes
Research has delved into how Clavanin peptides interact with lipid bilayers and membranes. For instance, Clavanin A has been observed to interact strongly and specifically with phosphatidylcholine bilayers, affecting the membrane's properties and potentially disrupting its barrier function (van Kan et al., 2003).
Enhancement by Zinc Ions
The antimicrobial activity of Clavanin peptides, including Clavanin A, is notably enhanced in the presence of zinc ions. Studies indicate that zinc can stabilize the helical conformation of Clavanin A and improve its interaction with membranes, suggesting a potential for the development of synthetic antimicrobial peptides with metal-binding capabilities for therapeutic purposes (Duay et al., 2019).
Role in Immune System
Clavanin peptides have also been explored for their role in innate immunity. The tunicate Styela clava, from which Clavanins are derived, uses these peptides as part of its immune response. The interaction of Clavanin A with zinc ions not only potentiates its antimicrobial activity but also contributes to the immune response in S. clava (Juliano et al., 2017).
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
AFKLLGRIIHHVGNFVYGFSHVF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




